4-Chloro-2,5-difluorobenzenesulfonyl chloride
Overview
Description
4-Chloro-2,5-difluorobenzenesulfonyl chloride: is an organosulfur compound with the molecular formula C6H2Cl2F2O2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Similar compounds such as 2,5-difluorobenzenesulfonyl chloride have been reported to participate in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (mr) antagonists .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2531±350 °C and a predicted density of 1686±006 g/cm3 .
Result of Action
It is known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,5-difluorobenzenesulfonyl chloride. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals. It should be noted that the compound is corrosive and should be handled with care to prevent harm .
Biochemical Analysis
Biochemical Properties
4-Chloro-2,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide-based compounds . It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by binding to their active sites, leading to either inhibition or activation of the enzyme’s function . For instance, it has been used in the synthesis of aryl sulfonamide-based mineralocorticoid receptor antagonists .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause changes in the expression of specific genes, leading to modifications in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in persistent changes in cellular processes, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfonamide-based compounds . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . These interactions can have significant implications for the overall metabolic state of the cell and its response to external stimuli .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and toxicity . This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall impact on organismal physiology .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-chloro-2,5-difluorobenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
Chemistry: 4-Chloro-2,5-difluorobenzenesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have shown potential in the development of anti-inflammatory and anticancer agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also used in the synthesis of advanced materials with specific properties .
Comparison with Similar Compounds
- 2,4-Difluorobenzenesulfonyl chloride
- 2,5-Difluorobenzenesulfonyl chloride
- 4-Chloro-2-fluorobenzenesulfonyl chloride
- 5-Chloro-2,4-difluorobenzenesulfonyl chloride
Comparison: 4-Chloro-2,5-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific sulfonamide derivatives and biaryl compounds .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRQDJNXCXAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378524 | |
Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-78-3 | |
Record name | 4-Chloro-2,5-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286932-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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